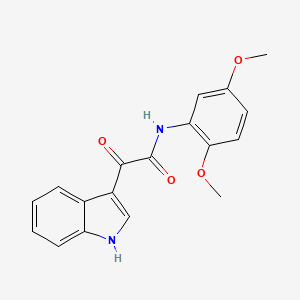
N-(2,5-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C18H16N2O4 and its molecular weight is 324.336. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2,5-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and neuropharmacology. This article reviews the synthesis, biological activity, and relevant case studies related to this compound.
1. Chemical Structure and Synthesis
The compound features an indole moiety linked to a substituted phenyl group via an acetamide functional group. The synthesis typically involves the reaction of indole derivatives with substituted acetamides under controlled conditions to yield the desired product. The following general reaction scheme outlines the synthesis:
2.1 Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines, including HepG2 (human liver cancer) cells.
- Mechanism of Action : The compound appears to trigger apoptosis through a caspase-dependent pathway, specifically activating caspase-3 and caspase-8 while having a lesser effect on caspase-9. This indicates a potential mechanism involving extrinsic apoptotic signaling pathways .
2.2 Neuropharmacological Effects
In addition to its anticancer activity, there is emerging evidence suggesting that this compound may also influence neurotransmitter systems. Compounds with similar structures have been linked to modulation of serotonin receptors (5-HT), which are critical in mood regulation and cognitive functions.
3.1 Inhibition of Cancer Cell Proliferation
A study conducted on HepG2 cells reported an IC50 value of approximately 10.56 μM for this compound, indicating potent inhibitory activity against cell proliferation .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | HepG2 | 10.56 ± 1.14 | Caspase-dependent apoptosis |
3.2 Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has identified that modifications on the phenyl ring can significantly alter the biological activity of indole-based compounds. For instance, substituents at specific positions on the phenyl ring can enhance or reduce the anticancer efficacy and neuropharmacological effects.
4. Conclusion
This compound represents a promising candidate for further research in both oncology and neuropharmacology due to its significant biological activities observed in preliminary studies. Continued exploration into its mechanisms of action and potential therapeutic applications is warranted.
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-23-11-7-8-16(24-2)15(9-11)20-18(22)17(21)13-10-19-14-6-4-3-5-12(13)14/h3-10,19H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOXFDAOQBDJGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














